molecular formula C13H19N3OS B5797274 1-Morpholin-4-yl-3-(2-phenylethyl)thiourea

1-Morpholin-4-yl-3-(2-phenylethyl)thiourea

Cat. No.: B5797274
M. Wt: 265.38 g/mol
InChI Key: DUSWJMPWEXUOTH-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(2-phenylethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₉N₃OS. It is a thiourea derivative, characterized by the presence of a morpholine ring and a phenylethyl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-(2-phenylethyl)thiourea typically involves multicomponent reactions, which are considered environmentally friendly due to their high reaction yields and lower reaction times. One common method is the Mannich reaction, which involves the condensation of morpholine, phenylethylamine, and thiourea under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction .

Chemical Reactions Analysis

1-Morpholin-4-yl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Morpholin-4-yl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c18-13(15-16-8-10-17-11-9-16)14-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWJMPWEXUOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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